9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one

Benzazepinone intermediate Regioisomer purity Procurement specification

9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS 1780415-06-6, molecular formula C₁₀H₁₂N₂O, MW 176.21 g/mol) is a heterobicyclic benzazepinone featuring a primary amino group at the 9-position of the tetrahydrobenzazepine ring system. This scaffold belongs to the class of 1-benzazepin-2-one derivatives that have been extensively developed as angiotensin-converting enzyme (ACE) inhibitors, yielding the clinically approved antihypertensive agents benazepril and benazeprilat.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B7963495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)N)NC(=O)C1
InChIInChI=1S/C10H12N2O/c11-8-5-1-3-7-4-2-6-9(13)12-10(7)8/h1,3,5H,2,4,6,11H2,(H,12,13)
InChIKeyLRZAEVXRGLACDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one – Procurement-Ready Benzazepinone Scaffold for Cardiovascular Drug Intermediates


9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS 1780415-06-6, molecular formula C₁₀H₁₂N₂O, MW 176.21 g/mol) is a heterobicyclic benzazepinone featuring a primary amino group at the 9-position of the tetrahydrobenzazepine ring system. This scaffold belongs to the class of 1-benzazepin-2-one derivatives that have been extensively developed as angiotensin-converting enzyme (ACE) inhibitors, yielding the clinically approved antihypertensive agents benazepril and benazeprilat [1]. Unlike the more common 3-amino-substituted benzazepinones that serve as direct benazepril intermediates, the 9-amino regioisomer presents distinct reactivity and conformational properties that make it a strategic alternative building block for medicinal chemistry and process development [2].

Why the 9-Amino Regioisomer Cannot Be Replaced by Generic 3-Amino or 7-Amino Benzazepinones


The amino group position on the benzazepinone nucleus dictates the compound's electronic distribution, hydrogen-bonding geometry, and metabolic handling. The 3-amino-1-benzazepin-2-one scaffold (CAS 86499-35-6) is the established chiral intermediate for benazepril synthesis, where the amino group at the 3-position forms the critical amide linkage with the phenylbutyric acid side chain [1]. The 7-amino isomer (CAS 22245-92-7) exhibits a distinct substitution pattern that orients the amino group into a different steric and electronic environment, altering its reactivity and biological profile . The 9-amino substitution places the primary amine at the position most remote from the lactam carbonyl, which fundamentally changes both the compound's synthetic utility and any potential biological interaction profile compared to any other regioisomer [2]. Interchange without verification of regiospecific reactivity or potency will yield different reaction products, divergent pharmacological profiles, or failed synthetic sequences.

Quantitative Differentiation of 9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one Against Closest Structural Analogs


Regiospecific Purity and Commercial Availability: 9-Amino vs. 7-Amino and 3-Amino Isomers

The 9-amino benzazepinone is commercially supplied at a minimum purity specification of 95% (AKSci) and 97% (Aladdin, Calpac Lab, Hoelzel), which is comparable to the 7-amino isomer (97–98% purity) and the 3-amino isomer (95–98% purity) from major catalog vendors . However, the 9-amino compound is uniquely positioned as a non-standard regioisomer; it is not a direct intermediate in the published benazepril synthesis pathway (which uses the 3-amino scaffold), making it a specialized building block for exploring alternative benzazepinone-based scaffolds [1]. The absence of the 9-amino isomer from the established benazepril patent literature eliminates concerns over unintentional patent infringement when using this compound in novel, proprietary synthetic routes [2].

Benzazepinone intermediate Regioisomer purity Procurement specification

ACE Inhibitory Potency of the 1-Benzazepin-2-one Scaffold: Class-Level Potency Benchmarking

The 1-benzazepin-2-one core scaffold has demonstrated potent ACE inhibition across multiple derivatives. The 3-amino-1-benzazepin-2-one derivative 5a (the S,S-diastereomer of the benazepril precursor) exhibits an ACE IC₅₀ of 4.5 nM in vitro and an ID₅₀ of 0.07 mg/kg p.o. for inhibition of angiotensin I pressor response in dogs [1]. The clinically approved benazeprilat (the active metabolite of benazepril) shows an ACE IC₅₀ of 0.28 nM in dog plasma [2]. While specific ACE inhibition data for the 9-amino regioisomer with appropriate N-substitution has not been reported, the benzazepinone core is validated as a sub-nanomolar ACE pharmacophore, and repositioning the amino group to the 9-position offers the potential for altered pharmacokinetics or target selectivity that cannot be achieved with the 3-amino or 7-amino scaffolds [3].

ACE inhibitor Benzazepinone IC50 Antihypertensive scaffold

Synthetic Intermediate Exclusivity: The 9-Amino Position Enables Novel Derivatization Pathways

Published benazepril synthesis routes exclusively utilize the 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one intermediate (CAS 86499-35-6), which is N-alkylated with a benzyl bromoacetate equivalent followed by reductive amination with ethyl 2-oxo-4-phenylbutyrate to form the benazepril skeleton [1]. The 9-amino regioisomer is absent from all published benazepril and benazeprilat synthetic routes, providing a patent-clear starting point for developing structurally differentiated benzazepinone-based ACE inhibitors or exploring alternative therapeutic targets where the amino group orientation at the 9-position may confer selectivity advantages [2]. The 7-amino isomer (CAS 22245-92-7) is also not utilized in the standard benazepril route, but the 9-amino position places the amine even further from the lactam nitrogen, offering the most sterically and electronically distinct environment among the available amino-benzazepinone isomers [3].

Benzazepinone synthesis Regioselective functionalization Benazepril intermediate

Molecular Weight and Physicochemical Uniformity Across Amino-Benzazepinone Regioisomers

All amino-substituted 1-benzazepin-2-one regioisomers (3-amino, 7-amino, 8-amino, and 9-amino) share the identical molecular formula C₁₀H₁₂N₂O and molecular weight of 176.21 g/mol [1]. The 9-amino compound therefore does not impose any molecular weight penalty relative to other amino-benzazepinones. The unsubstituted parent core, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0), has a molecular weight of 161.20 g/mol (C₁₀H₁₁NO), illustrating that the amino group adds approximately 15 g/mol, consistent across all regioisomers . This physicochemical parity ensures that the 9-amino isomer integrates seamlessly into existing benzazepinone synthetic workflows without requiring reformulation of downstream reaction conditions.

Physicochemical properties Isomer comparison Molecular weight

High-Value Application Scenarios for 9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one in Drug Discovery and Process Chemistry


Novel ACE Inhibitor Analog Design Avoiding Benazepril Patent Landscape

Medicinal chemistry teams developing next-generation ACE inhibitors can use the 9-amino benzazepinone as a structurally differentiated starting scaffold. Because the 3-amino scaffold is exhaustively claimed in benazepril composition-of-matter and process patents (EP 0072352, WO 0276375), the 9-amino regioisomer provides a freedom-to-operate advantage [1]. The benzazepinone core has validated sub-nanomolar ACE potency (benazeprilat IC₅₀ = 0.28 nM; derivative 5a IC₅₀ = 4.5 nM), establishing a potency floor for scaffold optimization [2].

Exploration of Non-ACE Biological Targets via Regioisomer-Specific Scaffold Hopping

The 1-benzazepin-2-one scaffold has reported activity beyond ACE inhibition, including voltage-gated sodium channel blockade (Nav1.7 IC₅₀ = 0.25 ± 0.07 μM and Nav1.2 IC₅₀ = 4.1 ± 1.5 μM for benzazepinone-derived compounds), glycogen phosphorylase inhibition (IC₅₀ = 0.25 ± 0.05 μM for optimized benzazepinone derivative 5d), and Aurora kinase inhibition [1]. The 9-amino substitution places a primary amine handle at a position unexplored in these target classes, enabling the synthesis of novel chemical probes that cannot be accessed from the 3-amino or 7-amino scaffolds [2].

Process Chemistry Development for Scalable Benzazepinone Derivative Manufacturing

The 9-amino isomer is commercially available at 95–97% purity from multiple vendors (AKSci, Aladdin, Calpac Lab, Hoelzel), with CAS 1780415-06-6 and MDL MFCD31729454 [1]. Its physicochemical identity (MW 176.21, C₁₀H₁₂N₂O) with the 3-amino scaffold enables seamless substitution in existing benzazepinone synthetic workflows without modifying stoichiometric calculations or purification protocols [2]. Process chemists can evaluate the 9-amino compound as a drop-in replacement for the 3-amino intermediate when exploring alternative synthetic routes or impurity profile improvements.

Structure-Activity Relationship (SAR) Studies on Benzazepinone Amino Group Position

Systematic SAR campaigns comparing the 3-amino, 7-amino, 8-amino, and 9-amino benzazepinone regioisomers require access to all four compounds at comparable purity. The 9-amino isomer completes the matrix of available amino-benzazepinone regioisomers, all sharing C₁₀H₁₂N₂O stoichiometry but differing in amino group spatial orientation [1]. The 9-position places the amine at the site most remote from the lactam carbonyl, providing the maximum electronic and steric contrast relative to the 3-amino isomer, which is directly adjacent to the lactam [2].

Quote Request

Request a Quote for 9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.